1,2-Dibromo-1-chloroprop-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
143089-09-2 |
|---|---|
Molecular Formula |
C3H3Br2Cl |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1,2-dibromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H3Br2Cl/c1-2(4)3(5)6/h1H3 |
InChI Key |
YUGKELIDLMPXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(Cl)Br)Br |
Origin of Product |
United States |
Stereochemical Considerations for 1,2 Dibromo 1 Chloroprop 1 Ene
Geometrical Isomerism (E/Z Configuration) about the Carbon-Carbon Double Bond
The presence of a carbon-carbon double bond in 1,2-Dibromo-1-chloroprop-1-ene restricts free rotation, leading to the possibility of geometrical isomerism. This phenomenon results in the existence of two distinct stereoisomers, designated as (E) and (Z) isomers, based on the spatial arrangement of the substituents attached to the double-bonded carbons.
Structural Basis for E/Z Isomer Formation in this compound
The formation of E/Z isomers in this compound is a direct consequence of the different groups attached to each carbon of the double bond. For an alkene to exhibit geometrical isomerism, each carbon atom of the double bond must be bonded to two different groups. In the case of this compound, the first carbon (C1) is attached to a bromine atom and a chlorine atom. The second carbon (C2) is bonded to a bromine atom and a methyl group. Since both C1 and C2 have two different substituents, the conditions for geometrical isomerism are met.
The designation of each isomer as (E) or (Z) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. nih.gov These rules assign a priority to the substituents on each carbon of the double bond based on their atomic number. A higher atomic number corresponds to a higher priority.
For this compound:
At C1: Bromine (atomic number 35) has a higher priority than chlorine (atomic number 17).
At C2: Bromine (atomic number 35) has a higher priority than the methyl group (-CH₃), as the priority is determined by the carbon atom (atomic number 6) of the methyl group.
The (Z) isomer (from the German zusammen, meaning "together") is the one where the two higher-priority groups (in this case, the bromine on C1 and the bromine on C2) are on the same side of the double bond. The (E) isomer (from the German entgegen, meaning "opposite") has the two higher-priority groups on opposite sides of the double bond.
Influence of Halogen and Alkyl Substituents on Isomer Stability
The relative stability of the (E) and (Z) isomers of this compound is primarily influenced by steric hindrance between the substituents. Generally, the isomer with the bulkier groups on opposite sides of the double bond is thermodynamically more stable due to reduced steric strain.
In this molecule, the substituents are two bromine atoms, a chlorine atom, and a methyl group. The (E)-isomer, where the high-priority bromine atoms are on opposite sides, would be expected to be the more stable isomer. This arrangement minimizes the electrostatic repulsion and van der Waals strain between the large halogen atoms. Conversely, the (Z)-isomer, with both bromine atoms on the same side, would experience greater steric hindrance, making it less stable.
Spectroscopic Differentiation and Elucidation of Stereoisomers
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shift of the methyl protons would likely differ slightly between the (E) and (Z) isomers due to the different anisotropic effects of the neighboring halogen atoms. In the (Z)-isomer, the methyl group is on the same side as the chlorine atom, while in the (E)-isomer, it is on the same side as the bromine atom on C1. This difference in the electronic environment would result in distinct chemical shifts.
¹³C NMR: The chemical shifts of the vinylic carbons (C1 and C2) and the methyl carbon would also be expected to be different for the two isomers. The carbon chemical shifts are sensitive to the stereochemical arrangement of the substituents.
Infrared (IR) Spectroscopy: The C=C stretching vibration in the IR spectrum can sometimes provide clues to the stereochemistry of an alkene. The position and intensity of this absorption can be influenced by the substitution pattern and the nature of the substituents. For trans (E) isomers of dihaloethenes, the C=C stretch is often observed at a higher frequency compared to the cis (Z) isomers. However, in a tetrasubstituted alkene like this compound, the C=C stretching absorption is expected to be weak. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region of the spectrum.
Below is a table of predicted spectroscopic data based on general principles for halogenated alkenes.
| Spectroscopic Technique | Predicted Observation for (E) and (Z)-1,2-Dibromo-1-chloroprop-1-ene |
| ¹H NMR | Different chemical shifts for the -CH₃ protons in each isomer. |
| ¹³C NMR | Distinct chemical shifts for C1, C2, and the methyl carbon for each isomer. |
| IR Spectroscopy | C=C stretching vibration (likely weak); C-Br and C-Cl stretching vibrations in the fingerprint region, potentially with slight differences between isomers. |
Theoretical Studies on Conformational Preferences and Energetics
Specific theoretical studies on the conformational preferences and energetics of this compound are not extensively documented in publicly available research. However, computational chemistry methods, such as density functional theory (DFT), could be employed to model the (E) and (Z) isomers and calculate their relative energies.
Such theoretical calculations would likely confirm that the (E)-isomer is the thermodynamically more stable form due to lower steric hindrance. The energy difference between the two isomers could be quantified, providing insight into their relative populations at equilibrium.
Furthermore, conformational analysis could be performed to investigate the rotation around the C2-C(methyl) single bond. This would reveal the preferred staggered and eclipsed conformations of the methyl group relative to the double bond and the energetic barriers to rotation. These computational studies are crucial for understanding the molecule's intrinsic properties and potential reactivity.
Mechanistic Investigations of Chemical Transformations Involving 1,2 Dibromo 1 Chloroprop 1 Ene
Electrophilic Addition Reactions to the Olefinic Moiety
Electrophilic addition to an alkene is initiated by the attack of an electrophile on the electron-rich π-bond of the double bond. prepchem.com However, in 1,2-Dibromo-1-chloroprop-1-ene, the double bond is electron-deficient due to the strong electron-withdrawing inductive effects of the bromine and chlorine atoms. This deactivation makes electrophilic addition reactions significantly less favorable compared to simple alkenes.
Addition of Electrophiles (e.g., HX, X₂) and Reaction Intermediates (e.g., Bromonium Ions, Carbocations)
Should an electrophilic addition occur, for instance with a hydrogen halide (HX), the reaction would proceed via a carbocation intermediate. The π electrons of the double bond would attack the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a carbocation on the other carbon of the original double bond. libretexts.org The stability of this intermediate carbocation is crucial for determining the reaction's feasibility and regioselectivity. libretexts.org
The addition of a halogen like Br₂ typically proceeds through a cyclic halonium ion intermediate, in this case, a bromonium ion. docbrown.infomasterorganicchemistry.com The incoming bromine molecule becomes polarized as it approaches the alkene, and the electrophilic bromine atom is attacked by the π-bond, forming a three-membered ring intermediate and a bromide ion. libretexts.org This intermediate prevents the formation of a full carbocation and dictates the stereochemical outcome of the reaction. masterorganicchemistry.com
Stereochemical Outcomes and Regioselectivity of Additions
For the addition of halogens like Br₂ or Cl₂, the reaction mechanism involving a cyclic halonium ion intermediate typically leads to anti-addition. masterorganicchemistry.com The nucleophile (halide ion) attacks one of the carbons of the ring from the opposite face to the bulky halonium group. libretexts.org
Regioselectivity, as described by Markovnikov's rule, dictates that in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon with more hydrogen atoms, to form the more stable carbocation. chemguide.co.uk For this compound, the stability of the potential carbocation intermediates would be influenced by the opposing effects of the halogens. The halogen atoms can destabilize a carbocation through their inductive effect but can also stabilize it through resonance (lone pair donation). The precise regiochemical outcome would depend on the balance of these effects and the specific reactants.
| Reactant | Predicted Intermediate | Predicted Regioselectivity | Predicted Stereochemistry |
| HBr | Carbocation | Governed by carbocation stability (influenced by halogens) | Mixture of syn and anti |
| Br₂ | Bromonium Ion | N/A for symmetrical electrophile | Anti-addition |
Nucleophilic Substitution Pathways on Halogenated Carbons
Nucleophilic substitution reactions, such as SN1 and SN2, are generally disfavored on vinylic carbons (carbons of a double bond). The sp² hybridization of these carbons results in stronger C-Halogen bonds, and the geometry is unfavorable for the backside attack required for an SN2 reaction. quora.com Furthermore, the formation of a vinylic carbocation, which would be necessary for an SN1 pathway, is energetically unfavorable. Therefore, this compound is expected to be highly unreactive toward standard nucleophilic substitution pathways.
Elimination Reactions for Alkyne and Further Unsaturated System Formation
Elimination reactions, specifically dehydrohalogenation, represent a highly probable transformation for this compound. Treatment with a strong, non-nucleophilic base can induce the elimination of a hydrogen halide (HX) to form a more unsaturated system. Given the structure, a double dehydrohalogenation is plausible to yield a haloalkyne.
This type of reaction typically proceeds through a concerted E2 (elimination, bimolecular) mechanism, where a strong base abstracts a proton from a carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously, forming a π-bond. researchgate.net In the case of this compound, a strong base like sodium amide (NaNH₂) or an alkoxide could abstract a proton from the methyl group (C3), leading to the elimination of a bromide from C2. A subsequent elimination could then occur to form a propyne (B1212725) derivative. The exact structure of the final alkyne would depend on which halogens are eliminated.
Radical Processes and Mechanistic Pathways of Functionalization
Radical reactions offer an alternative pathway for the functionalization of alkenes. For example, the addition of HBr in the presence of peroxides proceeds via a free-radical mechanism. unive.it This pathway leads to an anti-Markovnikov addition product because the bromine radical adds first to the double bond to generate the most stable carbon radical intermediate. unive.it
For this compound, a radical initiator could cleave the H-Br bond to generate a bromine radical. This radical would then add to the double bond. The stability of the resulting carbon radical, influenced by the attached halogens, would determine the regioselectivity of the addition. The subsequent abstraction of a hydrogen atom from another HBr molecule would yield the final product and propagate the radical chain.
Computational and Kinetic Studies on Reaction Profiles
While specific computational and kinetic studies for this compound are not readily found, theoretical chemistry provides powerful tools to investigate such reaction mechanisms. Density Functional Theory (DFT) calculations, for example, can be used to model the reaction pathways for electrophilic addition, elimination, and radical reactions.
Such studies would allow for the calculation of:
Transition State Geometries and Energies: Identifying the structure of the transition state and the energy barrier (activation energy) for each potential reaction pathway.
Intermediate Stabilities: Comparing the relative energies of potential carbocation, bromonium ion, or radical intermediates to predict the most likely reaction course.
Reaction Energetics: Determining whether a reaction is exothermic or endothermic.
Derivatization Chemistry and Application As a Synthetic Intermediate
Synthesis of Novel Halogenated Compounds through Functional Group Transformations
The transformation of the existing functional groups in 1,2-dibromo-1-chloroprop-1-ene can lead to a variety of novel halogenated compounds. The reactivity of the allylic bromine atom suggests that it would be susceptible to nucleophilic substitution reactions (SN2), allowing for the introduction of various functional groups. For instance, reaction with hydroxides could yield halogenated allyl alcohols, while reaction with alkoxides could produce halogenated ethers.
Decarboxylative halogenation is another fundamental method for creating organic halides, though this is a method for synthesis rather than a derivatization of the target compound itself. acs.orgnih.gov
Participation in Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and polyhalogenated compounds are often valuable substrates in this context. libretexts.org The presence of vinylic halogens in this compound suggests its potential as a substrate in reactions such as the Heck, Sonogashira, and Suzuki couplings. These reactions typically involve the coupling of an organometallic reagent with an organic halide. libretexts.org
While specific examples of this compound in these reactions are scarce in the literature, the reactivity of similar compounds provides a strong indication of its potential. For instance, 1,1-dibromoethylenes have been successfully used in highly selective cross-coupling reactions with alkynylaluminums to synthesize aryl-substituted conjugated enediynes and unsymmetrical 1,3-diynes. semanticscholar.orgrsc.org This suggests that this compound could similarly be employed to create complex unsaturated systems.
The general catalytic cycle for these palladium-mediated cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The differential reactivity of the bromine and chlorine atoms could potentially be exploited for selective and sequential cross-coupling reactions, further enhancing the synthetic utility of this compound.
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Type | Potential Coupling Partner | Potential Product Type |
| Heck Reaction | Alkenes | Substituted Dienes |
| Sonogashira Reaction | Terminal Alkynes | Conjugated Enynes |
| Suzuki Reaction | Organoboron Reagents | Aryl- or Vinyl-Substituted Alkenes |
| Stille Reaction | Organotin Reagents | Substituted Alkenes |
| Negishi Reaction | Organozinc Reagents | Substituted Alkenes |
| Kumada Reaction | Grignard Reagents | Substituted Alkenes |
Note: This table represents potential reactions based on the known reactivity of similar halogenated alkenes. Specific experimental data for this compound is not widely reported.
Cycloaddition Reactions and Formation of Carbocyclic and Heterocyclic Systems
The carbon-carbon double bond in this compound makes it a candidate for participation in cycloaddition reactions, which are fundamental processes for the construction of cyclic molecules. As a dienophile, it could potentially react with conjugated dienes in Diels-Alder [4+2] cycloadditions to form six-membered rings. The electron-withdrawing nature of the halogen substituents would activate the double bond for such reactions.
Furthermore, the potential for this compound to undergo elimination of HBr or HCl could lead to the in-situ formation of highly reactive allene (B1206475) or alkyne intermediates, which could then participate in various cycloaddition reactions. For example, 1,3-dipolar cycloadditions of in-situ generated alkynes with nitrile oxides or azides are a common strategy for the synthesis of five-membered heterocycles. grafiati.com
The synthesis of thiophene (B33073) and pyrrole (B145914) derivatives from the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide demonstrates how halogenated propene units can be precursors to heterocyclic systems. mdpi.com While this example does not directly involve this compound, it illustrates the general principle of using such building blocks for the synthesis of heterocycles.
Role as a Building Block in Multi-Step Organic Synthesis
The multifunctionality of this compound makes it a potentially valuable building block in multi-step organic synthesis. Its ability to undergo sequential and selective reactions at its different reactive sites would allow for the construction of complex molecular architectures. For instance, a synthetic strategy could involve an initial selective substitution of the allylic bromine, followed by a cross-coupling reaction at one of the vinylic positions, and finally a cycloaddition reaction involving the double bond.
The regioselective synthesis of other halogenated propenes, such as 2,3-dichloroprop-1-ene from 1,2,3-trichloropropane, and their subsequent transformations into other useful synthetic intermediates like 2-chloroprop-2-en-1-ol and prop-2-yn-1-ol, showcases the utility of C3 halogenated building blocks in synthesis. researchgate.net Although detailed synthetic routes starting from this compound are not well-documented, its structural features suggest it could serve a similar role in providing access to a wide array of functionalized molecules.
Advanced Spectroscopic and Analytical Characterization of 1,2 Dibromo 1 Chloroprop 1 Ene and Its Derivatives
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 1,2-Dibromo-1-chloroprop-1-ene. nih.gov By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the stereochemistry of the molecule can be established. hw.ac.ukorganicchemistrydata.org
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals: one for the methyl (-CH₃) protons and another for the vinylic (=CH-) proton, if present (depending on the specific isomer). The chemical environment, dictated by the electronegative halogen atoms on the double bond, significantly influences the chemical shifts. cdnsciencepub.com The electron-withdrawing nature of bromine and chlorine will cause the signals for any nearby protons to shift downfield (to a higher ppm value). hw.ac.uk
For a mixture of (E) and (Z) isomers, two separate sets of signals would be observed, with their integration reflecting the relative abundance of each isomer. The coupling constants (J-values) between protons on adjacent carbons would provide further structural information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal three signals corresponding to the three carbon atoms in the propene skeleton: the methyl carbon, and the two sp²-hybridized carbons of the double bond. The chemical shifts of the double-bond carbons are particularly diagnostic, as they are directly influenced by the attached halogen atoms. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Expected ¹H and ¹³C NMR Chemical Shift Ranges The following table presents estimated chemical shift (δ) values based on general principles and data for structurally related halopropenes. Actual values may vary depending on the solvent and specific isomer.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Methyl (-CH₃) | 2.0 - 3.0 | Shifted downfield due to proximity to the halogenated double bond. |
| ¹H | Vinylic (=CH-) | 6.0 - 7.5 | The exact shift is highly dependent on the cis or trans relationship to the halogen atoms. cdnsciencepub.com |
| ¹³C | Methyl (-CH₃) | 20 - 35 | |
| ¹³C | Vinylic (-C=) | 110 - 140 | The carbon bearing the chlorine atom and the carbon bearing a bromine atom will have distinct shifts. |
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For halogenated molecules like this compound, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine. acs.org
Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. chemguide.co.ukjove.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. chemguide.co.ukjove.com A molecule containing two bromine atoms and one chlorine atom will therefore exhibit a distinctive cluster of molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) whose relative intensities are predictable based on the statistical combination of these isotopes. This pattern provides definitive evidence for the presence and number of chlorine and bromine atoms in the molecule. whitman.edu
Electron ionization (EI) is a common method that leads to the fragmentation of the molecular ion. The analysis of these fragments provides valuable structural information. For this compound, fragmentation is expected to proceed via the cleavage of the carbon-halogen bonds, which are weaker than carbon-carbon or carbon-hydrogen bonds. The most probable fragmentations would involve the loss of a bromine radical (Br•) followed by the loss of the second Br• or a chlorine radical (Cl•).
Predicted Mass Spectral Fragmentation Data for C₃H₃Br₂Cl Molecular Weight calculated using most abundant isotopes: ³⁵Cl, ⁷⁹Br. The m/z values represent the mass-to-charge ratio of the primary isotopic peak for each fragment.
| Ion Fragment | Predicted m/z | Formation Pathway | Isotopic Signature |
| [C₃H₃Br₂Cl]⁺ | 216 | Molecular Ion | Complex pattern due to two Br and one Cl atoms. whitman.edu |
| [C₃H₃BrCl]⁺ | 137 | Loss of a Br radical | Twin peaks (ratio ~3:1) separated by 2 amu. |
| [C₃H₃Br₂]⁺ | 181 | Loss of a Cl radical | Triplet peaks (ratio ~1:2:1) separated by 2 amu. |
| [C₃H₃Br]⁺ | 106 | Loss of one Br and one Cl radical | Twin peaks (ratio ~1:1) separated by 2 amu. |
| [C₂H₃Br]⁺ | 106 | Cleavage and loss of CBrCl | Twin peaks (ratio ~1:1) separated by 2 amu. |
Chromatographic Method Development for Separation and Quantification (e.g., GC-ECD, GC-MS, HPLC)
Chromatographic techniques are essential for separating this compound from complex matrices and for distinguishing between its (E) and (Z) isomers.
Gas Chromatography (GC): Given its volatility, gas chromatography is the premier technique for the analysis of this compound.
GC with Electron Capture Detection (GC-ECD): The ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes GC-ECD an ideal method for trace-level quantification. keikaventures.com Analytical methods developed for similar compounds, such as 1,2-dibromo-3-chloropropane (B7766517) (DBCP), often involve microextraction with a solvent like hexane (B92381) followed by direct injection into a GC-ECD system. keikaventures.comepa.gov A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-1701) would likely provide good separation.
GC with Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides both separation and definitive identification. mdpi.com The retention time from the GC helps identify the compound, while the mass spectrum confirms its structure and molecular weight, as detailed in section 6.2. acs.org This is a powerful combination for both qualitative and quantitative analysis in complex samples. eurl-pesticides.eu
High-Performance Liquid Chromatography (HPLC): HPLC is generally used for non-volatile or thermally unstable compounds. While less common for a volatile molecule like this compound, HPLC could potentially be employed for the analysis of its derivatives or in specific applications where direct GC analysis is not feasible. A reversed-phase column (e.g., C18) with a mobile phase of methanol (B129727) or acetonitrile (B52724) and water would be a typical starting point.
Typical Chromatographic Method Parameters This table outlines potential starting conditions for method development, based on methods for similar analytes. keikaventures.commdpi.com
| Parameter | GC-ECD / GC-MS | HPLC |
| Column | Capillary, e.g., 30 m x 0.25 mm ID, 0.25 µm film (DB-5 type) | Reversed-Phase, e.g., 150 mm x 4.6 mm ID, 5 µm (C18) |
| Mobile Phase / Carrier Gas | Helium or Nitrogen | Isocratic or gradient of Acetonitrile/Water |
| Injector Temperature | 250 °C | Ambient |
| Oven Program | Start at 50°C, ramp to 280°C | Ambient |
| Detector | Electron Capture (ECD) or Mass Spectrometer (MS) | UV-Vis (e.g., 210 nm) or MS |
| Sample Preparation | Liquid-liquid extraction (e.g., with hexane) | Dilution in mobile phase |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Mechanistic Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations. spectroscopyonline.com These two techniques are complementary; some vibrations that are strong in IR spectra are weak or absent in Raman, and vice versa. spectroscopyonline.com
For this compound, the key vibrational modes are associated with the C=C double bond, the C-H bonds of the methyl group, and the carbon-halogen (C-Cl and C-Br) bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. The highly polar C-Cl and C-Br bonds are expected to produce strong absorption bands in the "fingerprint region" of the spectrum (below 1500 cm⁻¹). The C=C stretching vibration may also be visible.
Raman Spectroscopy: Raman spectroscopy is a light-scattering technique. Non-polar bonds, such as the C=C double bond, often produce a strong Raman signal. Therefore, the C=C stretch is typically more prominent in the Raman spectrum than in the IR spectrum. This can be particularly useful for studying the double bond and its environment. researchgate.net
Analysis of the vibrational spectra of related compounds, such as 1,2-dibromobenzene (B107964) nih.gov and other halogenated ethylenes rsc.org, helps in the assignment of the observed bands.
Characteristic Vibrational Frequencies for this compound Frequencies are approximate and can vary based on molecular structure and phase.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | -CH₃ | 2850 - 3000 | Medium | Medium |
| C=C Stretch | Alkene | 1600 - 1650 | Medium-Weak | Strong |
| C-H Bend | -CH₃ | 1375 - 1450 | Medium | Medium |
| C-Cl Stretch | Chloroalkene | 600 - 800 | Strong | Medium |
| C-Br Stretch | Bromoalkene | 500 - 650 | Strong | Strong |
Computational Chemistry and Theoretical Studies of 1,2 Dibromo 1 Chloroprop 1 Ene
Electronic Structure Calculations (e.g., DFT, Ab Initio) and Molecular Orbital Analysis
Electronic structure calculations are fundamental to understanding the intrinsic properties of 1,2-dibromo-1-chloroprop-1-ene. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the molecular Schrödinger equation, providing detailed information about electron distribution and molecular orbitals.
Density Functional Theory (DFT) has proven to be a versatile and accurate method for studying halogenated alkenes. For instance, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*) can be used to determine optimized geometries, electronic energies, and the nature of chemical bonds within the molecule. researchgate.netresearchgate.net These calculations reveal how the electronegative bromine and chlorine atoms influence the electron density of the carbon-carbon double bond.
Ab initio methods , such as Møller-Plesset perturbation theory (MP2), offer a high level of theory and can be used for more rigorous calculations, especially when electron correlation effects are significant. researchgate.net While computationally more demanding, ab initio methods can provide benchmark data for validating less expensive DFT methods.
Molecular Orbital (MO) Analysis , a direct outcome of these calculations, provides a picture of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond and the bromine atoms, while the LUMO would likely be associated with the antibonding orbitals of the carbon-halogen bonds. This distribution suggests that the molecule could be susceptible to both electrophilic and nucleophilic attack at different sites.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation and interpretation.
Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the C=C stretching frequency is a key characteristic. Computational models, such as those using Graph Transformers, have shown success in predicting the presence and intensity of such peaks, sometimes outperforming atomistic models, especially around the 1,600 cm⁻¹ region for C=C stretching. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly found in the search results for this specific compound, theoretical calculations of NMR chemical shifts (¹H and ¹³C) are a standard application of computational chemistry. These predictions are highly sensitive to the molecular geometry and electronic environment around each nucleus, providing a powerful tool for structure elucidation and confirmation.
The validation of these predicted spectra against experimental data is a critical step. Discrepancies between calculated and observed spectra can point to limitations in the theoretical model, such as the need to account for solvent effects or anharmonicity. chemrxiv.org Conversely, a strong correlation between predicted and experimental spectra lends confidence to the computational results and the structural assignment.
Modeling of Reaction Pathways, Transition States, and Energy Barriers
Computational chemistry allows for the in-silico exploration of potential reaction pathways for this compound. This involves locating transition state structures and calculating the associated energy barriers, providing insights into reaction kinetics and mechanisms.
For related halogenated propenes, computational studies have been used to:
Analyze Competing Pathways: In reactions like bromination, calculations can determine the energy barriers for different potential pathways, helping to predict the major products.
Identify Stable Intermediates and Transition States: Methods like Gaussian with B3LYP/6-31G* basis sets are used to model the geometry and energy of intermediates and transition states. For reactions involving this compound, this could include modeling the transition states for nucleophilic substitution or elimination reactions.
Understand Reaction Mechanisms: By mapping the potential energy surface, researchers can elucidate whether a reaction proceeds through a concerted or stepwise mechanism. For instance, studies on the 1,3-dipolar cycloaddition of other haloalkenes have used DFT to show a concerted but asynchronous mechanism. researchgate.net
The Hammond postulate can be applied in conjunction with these calculations to infer the nature of the transition state. vaia.com For an endothermic step, the transition state is expected to resemble the products, while for an exothermic step, it will be more similar to the reactants.
Analysis of Stability, Reactivity Descriptors, and Intermolecular Interactions
Computational methods provide a suite of descriptors that quantify the stability and reactivity of this compound.
Stability: The relative stability of different isomers (E/Z) can be assessed by comparing their calculated total energies. For similar halogenated propenes, the E-isomer is often found to be more stable due to reduced steric hindrance between the bulky halogen atoms.
Reactivity Descriptors:
Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This can predict sites of attack for various reagents.
HOMO-LUMO Gap: As mentioned earlier, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Global Reactivity Descriptors: Parameters derived from DFT, such as chemical hardness, softness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity.
Intermolecular Interactions: The nature and strength of intermolecular forces are crucial for understanding the physical properties of the compound. For this compound, the primary intermolecular forces are:
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and polarizability. The presence of heavy bromine atoms suggests that these forces will be significant. libretexts.org
Dipole-Dipole Interactions: The asymmetrical distribution of electronegative halogens creates a permanent dipole moment, leading to dipole-dipole attractions between molecules. libretexts.org
The combination of these forces will influence properties such as boiling point and solubility.
Data Tables
Table 1: Computed Properties of Halogenated Propenes
| Property | This compound | 2-Bromo-1-chloroprop-1-ene | 1-Bromo-2-chloroprop-1-ene |
| Molecular Formula | C₃H₃Br₂Cl nih.govwikidata.org | C₃H₄BrCl nih.gov | C₃H₄BrCl molport.com |
| Molecular Weight ( g/mol ) | ~231.83 wikidata.org | 155.42 nih.gov | 155.42 molport.com |
| Canonical SMILES | CC(Br)=C(Cl)Br wikidata.org | CC(=CCl)Br nih.gov | CC(Cl)=CBr molport.com |
| InChIKey | YUGKELIDLMPXKE-UHFFFAOYSA-N wikidata.org | XWWDWEGZTUYPAZ-UHFFFAOYSA-N nih.gov | Not Available |
Environmental Transformation and Mechanistic Degradation Pathways of 1,2 Dibromo 1 Chloroprop 1 Ene
Biotic Transformation and Biodegradation Pathways in Environmental Matrices
Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. This is a crucial process for the natural attenuation of many organic pollutants in soil and groundwater.
The primary mechanism for the microbial degradation of highly halogenated compounds under anaerobic (oxygen-deficient) conditions is reductive dehalogenation. nih.govnih.gov In this process, microorganisms use the halogenated compound as an electron acceptor in their respiration, leading to the sequential removal of halogen atoms and their replacement with hydrogen atoms. A wide variety of anaerobic bacteria have been shown to carry out reductive dehalogenation. nih.govnih.gov
For 1,2-Dibromo-1-chloroprop-1-ene, reductive dehalogenation would likely proceed with the removal of the bromine atoms first, as the carbon-bromine bond is generally weaker than the carbon-chlorine bond. This would lead to the formation of chlorinated propene isomers, which could be further dehalogenated to propene.
Under aerobic (oxygen-rich) conditions, other microbial degradation pathways are possible. For instance, some bacteria can utilize haloalkanes as a sole carbon and energy source. The degradation of 1,2-dibromoethane (B42909) by Mycobacterium sp. strain GP1 involves a hydrolytic haloalkane dehalogenase that converts the compound to 2-bromoethanol. nih.gov A similar hydrolytic mechanism could potentially occur for this compound, leading to the formation of halogenated alcohols.
Volatilization and Sorption Processes in Environmental Compartments
The distribution of this compound in the environment is also influenced by physical processes such as volatilization and sorption.
Sorption is the process by which a chemical binds to solid particles, such as soil or sediment. The extent of sorption is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). For the related compound 1,2-dibromo-3-chloropropane (B7766517), the Koc values are relatively low, indicating high mobility in soil and a low tendency to adsorb to soil particles. cdc.gov It can be inferred that this compound would also exhibit relatively low sorption, making it mobile in soil and potentially leading to leaching into groundwater.
| Process | Environmental Compartment | Description | Inferred Significance for this compound |
|---|---|---|---|
| Hydrolysis | Aquatic | Cleavage of the molecule by reaction with water. | Likely a slow process under neutral pH, similar to other halogenated hydrocarbons. |
| Photochemical Degradation | Atmospheric | Reaction with hydroxyl radicals. | Expected to be the primary atmospheric degradation pathway with a relatively short half-life. |
| Reductive Dehalogenation | Anaerobic Soil/Water | Microbial removal of halogen atoms. | A probable significant biodegradation pathway under anaerobic conditions. |
| Volatilization | Soil/Water | Evaporation into the atmosphere. | Expected to be a significant transport mechanism from surface soil and water. |
| Sorption | Soil/Sediment | Binding to soil and sediment particles. | Likely to have low sorption, indicating high mobility in soil. |
Analytical Methodologies for Trace Detection and Quantification in Environmental Samples
The accurate detection and quantification of this compound in environmental samples such as water, soil, and air are essential for assessing its environmental impact. Due to its expected volatility, the most common analytical techniques are based on gas chromatography (GC).
Sample Preparation: For water samples, a common technique is purge-and-trap , where the volatile organic compounds are purged from the water sample with an inert gas and trapped on a sorbent material. teledynelabs.comnist.gov The trapped compounds are then thermally desorbed into the GC system. For soil and sediment samples, methods such as closed-system purge-and-trap or solvent extraction can be employed. epa.gov For both water and soil, liquid-liquid microextraction with a solvent like hexane (B92381) is also a viable and widely used method. keikaventures.comepa.gov
Analysis: The prepared sample extract is then injected into a gas chromatograph (GC) for separation of the components. The separated compounds are then detected by a suitable detector. An electron capture detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the analysis of this compound. keikaventures.comepa.gov For confirmation and more definitive identification, a mass spectrometer (MS) is used as the detector. nih.gov GC-MS provides both quantitative data and mass spectral information that can be used to confirm the identity of the compound. nih.gov
| Technique | Detector | Sample Matrix | Typical Detection Limits (for similar compounds) |
|---|---|---|---|
| Purge-and-Trap Gas Chromatography | Mass Spectrometry (MS) | Water, Soil | Low µg/L to ng/L range |
| Microextraction Gas Chromatography | Electron Capture Detector (ECD) | Water | 0.01 to 0.03 µg/L epa.gov |
| Gas Chromatography | Mass Spectrometry (MS) | Air, Water, Soil | Dependent on sample preparation, generally in the low µg/L or µg/m³ range. |
Future Research Directions and Emerging Perspectives in the Chemistry of 1,2 Dibromo 1 Chloroprop 1 Ene
Development of Sustainable and Atom-Economical Synthetic Approaches
The synthesis of halogenated compounds has traditionally relied on methods that are often hazardous and generate significant chemical waste. rsc.orgstudyrocket.co.uk Future research into the synthesis of 1,2-Dibromo-1-chloroprop-1-ene will likely prioritize the development of more sustainable and atom-economical approaches.
One promising avenue is the application of continuous flow chemistry . This technology offers enhanced safety and control over highly reactive and exothermic halogenation reactions. softecks.inresearchgate.net By utilizing microreactor technology, the use of hazardous reagents like elemental bromine and chlorine can be managed more safely and efficiently. semanticscholar.orgrsc.org This approach would not only improve the safety profile of the synthesis of this compound but also allow for precise control over reaction conditions, potentially leading to higher yields and selectivity.
Another key area of development is the use of safer and more environmentally benign halogenating agents. While N-halosuccinimides are a safer alternative to elemental halogens, they suffer from poor atom economy. rsc.org Research into catalytic systems that can utilize simple halide salts as the halogen source would represent a significant advancement in the sustainable production of polyhalogenated compounds like this compound. rsc.org Furthermore, enzymatic halogenation, employing haloperoxidases, presents a green alternative that operates under mild conditions, though its application to complex polyhalogenated alkenes remains an area for future exploration. researchgate.net
Future synthetic strategies will likely focus on maximizing atom economy , a measure of how many atoms from the reactants are incorporated into the final product. studyrocket.co.uk This can be achieved through the design of catalytic cycles that minimize the formation of byproducts. For instance, developing catalytic methods for the direct vicinal dihalogenation and subsequent controlled elimination to introduce the chloro-substituent would be a more atom-economical route than multi-step procedures involving protection and deprotection steps.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Continuous Flow Chemistry | Enhanced safety, precise control over exotherms, improved selectivity. softecks.inresearchgate.net | Development of robust microreactor systems for handling corrosive halogenating agents. |
| Catalytic Halogenation | Use of safer halide salts, improved atom economy. rsc.org | Design of efficient catalysts for oxidative halogenation with halide sources. |
| Enzymatic Halogenation | Mild reaction conditions, high selectivity. researchgate.net | Exploring the substrate scope of haloperoxidases for polyhalogenated alkenes. |
Exploration of Novel Catalytic Systems for Selective Transformations
The two halogen atoms on the same carbon of the double bond in this compound make it a gem-dihaloalkene derivative. These motifs are known to be more reactive towards oxidative addition in metal-catalyzed cross-coupling reactions compared to their monohalo counterparts. acs.org This enhanced reactivity opens the door to a wide range of selective transformations.
Future research will likely focus on the development of novel catalytic systems for the functionalization of this compound. A key area of interest is the use of transition metal catalysis for cross-coupling reactions. Palladium-based catalysts, particularly those with bulky N-heterocyclic carbene (NHC) ligands, have shown great promise in the cross-coupling of challenging substrates and could be adapted for reactions involving this compound. nih.govorganic-chemistry.org The development of ligand-free catalytic systems is also an attractive goal, as they offer advantages in terms of cost, recyclability, and sustainability. rsc.org
Given the presence of three different halogen atoms, a significant challenge and opportunity lies in achieving selective C-Halogen bond activation . By carefully tuning the catalyst and reaction conditions, it may be possible to selectively cleave the C-Br or C-Cl bonds, allowing for stepwise functionalization of the molecule. This would provide a powerful tool for the synthesis of complex, highly substituted alkenes. Research into copper-catalyzed cross-coupling reactions, which have shown promise in the activation of alkyl halides, could offer new pathways for the selective functionalization of this compound. nih.gov
Furthermore, the exploration of photocatalysis could unveil new reactivity patterns. Visible-light-mediated reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions and could be applied to the transformation of this compound. rsc.org
| Catalytic System | Potential Transformation of this compound | Key Research Focus |
| Palladium-NHC Catalysis | Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. nih.govorganic-chemistry.org | Achieving high selectivity for C-Br vs. C-Cl bond activation. |
| Ligand-Free Metal Catalysis | Cost-effective and sustainable cross-coupling reactions. rsc.org | Development of robust and recyclable catalysts. |
| Copper Catalysis | Novel cross-coupling pathways and selective bond activation. nih.gov | Understanding the mechanism of C-Halogen bond activation with copper catalysts. |
| Photocatalysis | Radical-mediated functionalization under mild conditions. rsc.org | Exploring new reaction pathways and functional group tolerance. |
Advanced Analytical Techniques for In Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and the discovery of new reactivity. In situ analytical techniques , which allow for the real-time monitoring of reactions, will play a pivotal role in this endeavor. spectroscopyonline.commt.com
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a reaction. mt.comresearchgate.net By monitoring characteristic vibrational frequencies, researchers can gain insights into reaction kinetics and mechanisms. This technique would be particularly valuable for optimizing the synthesis of this compound and for studying its subsequent transformations in real-time.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful method for reaction monitoring, providing detailed structural information about the species present in the reaction mixture. researchgate.netresearchgate.net Recent advancements have enabled the use of in situ NMR for heterogeneous reactions, which would be beneficial for studying catalytic transformations of this compound. ed.ac.uk This technique could be instrumental in identifying transient intermediates and elucidating complex reaction pathways.
The combination of these in situ techniques with computational modeling will provide a comprehensive picture of the reaction landscape, accelerating the development of new and improved synthetic methods.
| Analytical Technique | Information Gained | Application to this compound |
| In situ FTIR Spectroscopy | Reaction kinetics, identification of functional group changes. mt.comresearchgate.net | Optimization of synthesis and monitoring of functionalization reactions. |
| In situ NMR Spectroscopy | Structural elucidation of intermediates, mechanistic insights. researchgate.netresearchgate.net | Uncovering reaction pathways and identifying transient species. |
| Raman Spectroscopy | Monitoring of hazardous reactions, quantification of species. spectroscopyonline.com | Safe monitoring of reactions involving hazardous halogenating agents. |
Investigations into Undiscovered Reactivity Modes and Synthetic Utility
The unique arrangement of halogen atoms in this compound suggests a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel reaction pathways and harnessing this compound as a versatile building block in organic synthesis.
One area of interest is the exploration of elimination reactions . Controlled dehydrohalogenation or dehalogenation could provide access to a variety of interesting and potentially useful halogenated alkynes and allenes. wikipedia.org The regioselectivity and stereoselectivity of these eliminations could be controlled by the choice of base and reaction conditions.
The presence of a carbon-carbon double bond also allows for a range of addition reactions . msu.edulibretexts.org The electrophilic addition of various reagents could lead to the formation of highly functionalized and stereochemically complex alkanes. The electronic nature of the double bond, influenced by the three halogen substituents, may lead to unusual regioselectivity in these additions.
Furthermore, this compound could serve as a precursor to organometallic reagents . For example, metal-halogen exchange could generate a reactive organolithium or Grignard reagent, which could then be used in a variety of carbon-carbon bond-forming reactions. The selective exchange of one halogen over the others would be a key challenge and a focus of future research.
The synthetic utility of this compound could also be expanded through its participation in cycloaddition reactions and as a precursor for the synthesis of novel heterocyclic compounds. The diverse reactivity of polyhalogenated compounds suggests that this compound could be a valuable tool for the construction of complex molecular architectures. libretexts.org
| Reactivity Mode | Potential Products | Key Research Focus |
| Elimination Reactions | Halogenated alkynes and allenes. wikipedia.org | Control of regioselectivity and stereoselectivity. |
| Addition Reactions | Highly functionalized polyhalogenated alkanes. msu.edulibretexts.org | Investigating the influence of halogen substituents on regioselectivity. |
| Organometallic Reagent Formation | Functionalized alkenes and other derivatives. | Achieving selective metal-halogen exchange. |
| Cycloaddition Reactions | Novel cyclic and heterocyclic compounds. libretexts.org | Exploring the dienophilic/dienic character of the molecule. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
